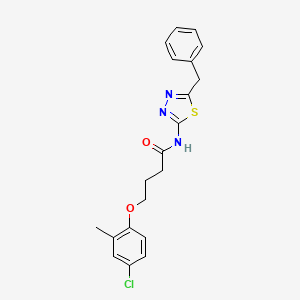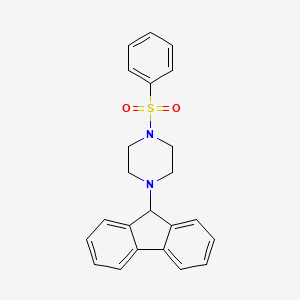
N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMG-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EMG-1 is a member of the glycine receptor agonist family and has been shown to have promising effects in the treatment of various neurological disorders.
Mécanisme D'action
N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a partial agonist of the glycine receptor, which is a type of inhibitory neurotransmitter receptor found in the central nervous system. By binding to the glycine receptor, N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide enhances the inhibitory effects of glycine, which can help to reduce neuronal excitability and improve neurological function.
Biochemical and Physiological Effects:
N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABAergic system, which is another type of inhibitory neurotransmitter system in the brain. N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce the activity of the glutamatergic system, which is an excitatory neurotransmitter system. These effects can help to reduce neuronal excitability and improve neurological function.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It has a high affinity for the glycine receptor, which makes it a potent agonist. It also has a long half-life, which makes it useful for studying the long-term effects of glycine receptor activation. However, N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also has some limitations. It is relatively expensive to synthesize, which can make it difficult to use in large-scale experiments. Additionally, its effects on other neurotransmitter systems can make it difficult to isolate the specific effects of glycine receptor activation.
Orientations Futures
There are several future directions for research on N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential as a treatment for alcohol addiction. N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce alcohol consumption in animal models, and further research is needed to determine its potential as a treatment for alcohol addiction in humans. Another area of interest is its potential as a treatment for epilepsy. N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce seizure activity in animal models, and further research is needed to determine its potential as a treatment for epilepsy in humans. Finally, there is potential for the development of more potent and selective glycine receptor agonists based on the structure of N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. These compounds could have even greater therapeutic potential for the treatment of neurological disorders.
Applications De Recherche Scientifique
N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have promising effects in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and anxiety. N~1~-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have potential as a treatment for alcohol addiction.
Propriétés
IUPAC Name |
N-(3-ethoxyphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-25-17-10-5-7-14(11-17)19-18(21)13-20(26(3,22)23)15-8-6-9-16(12-15)24-2/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHHICBUPBAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B4846155.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4846175.png)
![7-isopropyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4846182.png)
![1'-[(4-methoxyphenyl)sulfonyl]-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4846187.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B4846188.png)

![4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4846211.png)


![4-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4846221.png)